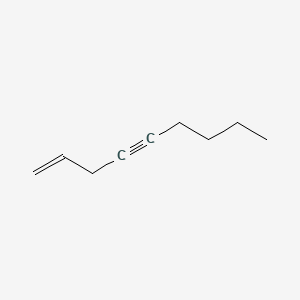

1-Nonen-4-yne

Description

BenchChem offers high-quality 1-Nonen-4-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Nonen-4-yne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

31508-12-0 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

non-1-en-4-yne |

InChI |

InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h3H,1,4-6,8H2,2H3 |

InChI Key |

GCZWNQLPRSOVNI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#CCC=C |

Origin of Product |

United States |

Structural and Reactivity Paradigms of Conjugated Enynes

The term "enyne" refers to a hydrocarbon chain containing both a double bond (alkene) and a triple bond (alkyne). While conjugated enynes, where the double and triple bonds are separated by a single bond, have been extensively studied, skipped enynes like 1-Nonen-4-yne present a different set of electronic and steric properties. The interruption of conjugation by a methylene (B1212753) group in 1,4-enynes leads to unique reactivity, allowing for selective transformations at either the alkene or the alkyne.

The reactivity of these skipped enynes is often harnessed through transition metal catalysis, particularly with palladium. rsc.org These catalysts can activate the alkyne or alkene moiety, or sometimes both, leading to a cascade of reactions that can rapidly build molecular complexity. rsc.org The presence of both functionalities allows for a diverse range of transformations, including cyclizations, annulations, and cross-coupling reactions.

Table 1: Physicochemical Properties of 1-Nonen-4-yne

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ | rsc.org, nih.gov |

| Molecular Weight | 122.21 g/mol | rsc.org, nih.gov |

| IUPAC Name | non-1-en-4-yne | rsc.org |

| CAS Number | 31508-12-0 | rsc.org, nih.gov |

| Density | 0.785 g/cm³ | nih.gov |

| Boiling Point | 136.3 °C at 760 mmHg | nih.gov |

| Flash Point | 24.8 °C | nih.gov |

| Refractive Index | 1.4418 | nih.gov |

Significance of the 1 Nonen 4 Yne Scaffold in Contemporary Synthesis

Transition Metal-Catalyzed Methodologies for Enyne Construction

Transition metal catalysis is a powerful tool for the selective formation of enynes from simple alkyne precursors. nih.gov Catalysts based on palladium and rhodium are particularly prominent in this field, offering high efficiency and control over the reaction's outcome. bohrium.com

The direct coupling of an sp-hybridized carbon (from an alkyne) and an sp²-hybridized carbon is a primary strategy for enyne synthesis.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and has been extensively applied to the synthesis of enynes. nih.gov These methods often involve the coupling of a terminal alkyne with a vinyl halide or triflate, or the direct coupling of two different alkyne units.

A general and efficient protocol involves the palladium-catalyzed hydroalkynylation of allenes, which produces (E)-1,3-enyne derivatives with high regio- and stereoselectivity under mild conditions. organic-chemistry.orgnih.gov The catalytic cycle is proposed to involve a Pd(0)/Pd(II) mechanism where the oxidative addition of a terminal alkyne to the palladium center forms a hydropalladium intermediate. organic-chemistry.org This intermediate then undergoes regioselective insertion into the allene (B1206475), followed by reductive elimination to yield the enyne product. organic-chemistry.org Catalyst systems such as Pd(OAc)₂ paired with a phosphine (B1218219) ligand in toluene (B28343) have proven effective. organic-chemistry.org

Another powerful approach is the cross-coupling of terminal alkynes with internal alkynes. acs.org To overcome the challenge of chemoselectivity, where self-coupling of the terminal alkyne can dominate, specific ligands are employed. For instance, the use of electron-rich, sterically hindered phosphine ligands like tris(2,6-dimethoxyphenyl)phosphine (B1586704) with palladium acetate (B1210297) can effectively promote the desired cross-coupling over self-coupling, even at a 1:1 ratio of the alkyne partners. acs.org Furthermore, tailored P,N-ligands have been developed to facilitate the coupling of unactivated internal alkynes with terminal alkynes, delivering 1,3-enynes with high selectivity. nih.gov

| Palladium Protocol | Coupling Partners | Key Features | Catalyst System Example |

| Hydroalkynylation | Terminal Alkyne + Allene | High regio- and stereoselectivity for (E)-1,3-enynes. organic-chemistry.orgnih.gov | Pd(OAc)₂ / Phosphine Ligand |

| Cross-Coupling | Terminal Alkyne + Internal Alkyne | Ligands are crucial to suppress homocoupling and control selectivity. acs.orgnih.gov | Pd(OAc)₂ / TDMPP |

| Alkynylation via C-C Activation | Enone Derivative + Alkynylsilane | Utilizes a pyridine-oxazoline ligand for C-C bond cleavage. acs.org | Palladium / Pyridine-Oxazoline Ligand |

Rhodium catalysts offer a complementary approach for the synthesis of enynes. Early work by Wilkinson and Singer demonstrated the selective dimerization of specific propargylic alcohols using RhCl(PPh₃)₃. nih.gov This reaction proceeded smoothly to give the (E)-head-to-head enyne product. nih.gov

The regiochemical outcome of rhodium-catalyzed reactions is highly dependent on the catalyst, its ligands, and the alkyne substrates. bohrium.com For example, while some systems favor head-to-head dimerization, others can be tuned to produce head-to-tail products. nih.gov Vinogradov and coworkers found that RhCl(PMe₃)₃ was an effective catalyst for the dimerization of aliphatic alkynes like 1-pentyne, though it produced a mixture of regioisomers. nih.gov

Chemoselective cross-coupling between two different terminal alkynes is a significant challenge due to the four potential products. However, selective rhodium-catalyzed systems have been developed. Miura and colleagues discovered that triisopropylsilylacetylene could act as a selective donor alkyne in cross-coupling reactions with various alkyl and aryl acetylene (B1199291) acceptors, yielding (E)-head-to-head products with excellent selectivity. nih.gov

The dimerization of terminal alkynes is an atom-economical method for constructing conjugated enynes. wiley-vch.de This transformation can theoretically yield four products: a head-to-tail dimer (2,4-disubstituted enyne), E- and Z-isomers of the head-to-head dimer (1,4-disubstituted enynes), and a butatriene. wiley-vch.de The choice of transition metal catalyst is critical in directing the reaction toward a single, desired product.

Palladium: Palladium catalysts can provide highly regio- and stereoselective head-to-head dimerization of terminal alkynes, leading to 1,4-enynes, typically as single E-stereoisomers. uic.edu The mechanism is believed to proceed via a hydropalladation pathway. uic.edu

Rhodium: As mentioned, rhodium catalysts are effective for alkyne dimerization. wiley-vch.denih.gov The regioselectivity can be influenced by additives; for instance, the addition of carboxylate salts to some palladium systems can switch the selectivity from head-to-head to head-to-tail by redirecting the mechanism from a hydropalladation to a carbopalladation pathway. uic.edu

Zirconium: Researchers have developed zirconium-catalyzed alkyne dimerization processes that selectively produce (Z)-enynes. rsc.org This method uses a readily accessible zirconium catalyst with aniline (B41778) as a co-catalyst to achieve high yields of the (Z)-head-to-head product, a stereoisomer that is often more challenging to obtain. rsc.org

Other Metals: Catalytic systems based on copper, iron, and ruthenium have also been successfully employed for the head-to-head dimerization of terminal alkynes to generate conjugated enynes. researchgate.net

An alternative strategy for generating functionalized linear molecules involves the ring-opening of strained three-membered rings. Donor-acceptor (D-A) cyclopropanes are particularly useful for this purpose, as the inherent polarization of their C-C bonds makes them susceptible to nucleophilic attack. scispace.com

This process can be promoted by a Lewis acid or, notably, a Brønsted acid. scispace.com A plausible mechanism involves the protonation of the "acceptor" group on the cyclopropane (B1198618) by the acid, which further polarizes the C-C bond and activates the ring toward nucleophilic attack. scispace.com This results in a 1,3-difunctionalized product. While not always directly producing an enyne, this method provides access to highly functionalized intermediates that can be elaborated into unsaturated systems. For instance, reactions of cyclopropanes geminally disubstituted with ester and carboxylic acid groups can undergo ring-opening with nucleophiles under catalyst-free high-pressure conditions, where an internal hydrogen bond is thought to activate the ring. nih.gov

Cross-Coupling Reactions for C(sp)-C(sp2) Bond Formation

Alternative Synthetic Routes to Unsaturated Hydrocarbons

Beyond transition metal-catalyzed reactions, classical nucleophilic substitution provides a direct route to certain enynes, including 1-nonen-4-yne. A documented synthesis involves the reaction of allyl bromide with the acetylide of hex-1-yne. lookchem.com In this procedure, hex-1-yne is first deprotonated with a strong base, such as an organolithium reagent or a Grignard reagent, to form a nucleophilic acetylide. This acetylide then displaces the bromide from allyl bromide in an Sₙ2 reaction to form the carbon-carbon bond, yielding 1-nonen-4-yne. One specific protocol reports a 76% yield for this transformation. lookchem.com

Dehydrohalogenation Approaches

The synthesis would commence with an appropriate alkene, such as 1-nonene. Halogenation of the alkene, typically with bromine (Br₂) or chlorine (Cl₂) in an inert solvent, yields the corresponding vicinal dihalide (e.g., 4,5-dibromononane). libretexts.org This dihalide is then subjected to a double dehydrohalogenation reaction using a strong base. Common bases for this transformation include sodium amide (NaNH₂) in liquid ammonia (B1221849) or potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO). libretexts.org

The mechanism proceeds in two sequential E2 elimination steps. In the first step, the base abstracts a proton, and a halide is expelled to form a vinylic halide intermediate. In the second step, a much stronger base is typically required to remove the vinylic proton, leading to the formation of the alkyne triple bond. libretexts.org When starting with a terminal dihalide like 1,2-dibromononane, the initial elimination would likely form 1-bromo-1-nonene. The subsequent, more strenuous elimination yields the terminal alkyne, 1-nonyne. To construct 1-nonen-4-yne, a different dihalide precursor, such as a 4,5-dihalonon-1-ene, would be required, followed by a selective single dehydrohalogenation. A more practical dehydrohalogenation route to 1-nonen-4-yne would involve coupling reactions, as described in the following sections, which offer greater control over the final structure.

Grignard Reagent-Mediated Transformations

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. The synthesis of substituted alkynes and enynes can be effectively achieved by coupling an alkynyl Grignard reagent with an appropriate electrophile, such as an alkyl or alkenyl halide. organic-chemistry.orgmasterorganicchemistry.com

To synthesize 1-nonen-4-yne, a plausible retrosynthetic analysis would disconnect the molecule at the C5-C6 bond. This suggests a coupling between a four-carbon alkynyl component and a five-carbon alkenyl component. Specifically, one could react but-1-ynylmagnesium bromide with 1-bromo-2-pentene.

The general procedure involves two main steps:

Formation of the Alkynyl Grignard Reagent: A terminal alkyne, such as 1-butyne, is deprotonated by an alkyl Grignard reagent like ethylmagnesium bromide in an ethereal solvent like tetrahydrofuran (B95107) (THF). This acid-base reaction generates the alkynyl Grignard reagent (but-1-ynylmagnesium bromide).

Coupling Reaction: The freshly prepared alkynyl Grignard reagent is then reacted with an alkenyl halide. For the synthesis of 1-nonen-4-yne, this would be an appropriate 5-carbon alkenyl halide. Iron or cobalt salts can catalyze the cross-coupling of alkynyl Grignard reagents with alkenyl triflates or halides, providing the desired enyne product. organic-chemistry.orgresearchgate.net

This method offers a modular and convergent approach, allowing for the synthesis of a wide variety of enynes by simply changing the alkyne and halide coupling partners.

Carbenoid Insertion into Organometallic Complexes

Metal-stabilized carbenes, or carbenoids, are highly reactive intermediates capable of undergoing various transformations, including insertion into C-H and C-C bonds. wikipedia.orgnih.gov While often associated with the formation of cyclopropanes and other cyclic systems, the underlying principles can be extended to the assembly of linear frameworks like enynes. The reaction of a metal carbene with an alkyne generates a vinyl carbene intermediate, which is central to processes like enyne metathesis. nih.gov

The synthesis of an enyne framework can be conceptualized through the reaction of a metal carbenoid with an organometallic species. A general mechanism for carbene generation involves the metal-catalyzed extrusion of nitrogen from a diazo compound, such as ethyl diazoacetate, using catalysts like dirhodium tetraacetate. wikipedia.orglibretexts.org The resulting electrophilic metal carbene can then react.

A hypothetical pathway for enyne synthesis could involve:

Generation of a metal carbenoid from a diazo precursor.

Reaction of this carbenoid with an organometallic reagent, such as an alkenyl- or alkynylmetal species.

For instance, the insertion of a carbene into a metal-alkenyl bond could lead to a homologated product. However, direct intermolecular C-H insertion or insertion into organometallic complexes to form simple linear enynes is less common than intramolecular cyclization pathways. chemtube3d.com The high energy of carbene intermediates often leads to complex reaction mixtures unless the reaction is performed in an intramolecular fashion or with highly selective catalyst systems. nih.gov

Stereo- and Regioselective Synthesis of Enyne Frameworks

The utility of enynes as synthetic intermediates is greatly enhanced when their geometry and connectivity can be precisely controlled. Significant research has focused on developing catalytic systems that dictate the stereochemistry of the double bond and the regiochemistry of coupling reactions.

Control of (E)/(Z) Isomerism in Enynes

The geometry of the double bond in an enyne is critical, as (E) and (Z) isomers can exhibit different reactivity and lead to different stereochemical outcomes in subsequent transformations. Control over this isomerism is a key challenge in synthesis. nih.gov

(Z)-Enyne Synthesis: The stereoselective synthesis of (Z)-enynes can be achieved with high fidelity using palladium-catalyzed cross-coupling reactions. One effective method involves the coupling of (Z,Z)-divinylic tellurides with terminal alkynes. acs.org The reaction, catalyzed by a combination of a nickel complex like Ni(dppe)Cl₂ and copper(I) iodide (CuI) in pyrrolidine, proceeds with complete retention of the double bond configuration. acs.org Similarly, using a PdCl₂/CuI catalyst system allows for the coupling of (Z)-bis-vinylic tellurides with various terminal alkynes, affording (Z)-enynes in good yields. thieme-connect.com The stereochemical purity of the resulting enyne directly reflects that of the starting vinylic telluride. thieme-connect.com

(E)-Enyne Synthesis: The complementary synthesis of (E)-enynes is also well-established. Sonogashira cross-coupling reactions between (E)-vinylic tellurides and terminal alkynes provide a direct route to (E)-enynes. rsc.orgnih.gov These reactions are typically catalyzed by a Pd(II)/CuI system in the presence of an amine base like triethylamine (B128534) (Et₃N) and proceed with retention of the (E)-geometry of the double bond. rsc.org Another approach utilizes the Sonogashira coupling of (E)-1-iodo-2-arylselenoethylenes with terminal alkynes, catalyzed by Pd(PPh₃)₄ and CuI, to produce (E)-1-arylseleno-substituted 1,3-enynes with high stereoselectivity. tandfonline.com

Table 1: Catalytic Systems for Stereoselective Enyne Synthesis This table is interactive. Click on the headers to sort.

| Desired Isomer | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| (Z)-Enyne | Ni(dppe)Cl₂ / CuI | (Z,Z)-Divinylic Telluride + Terminal Alkyne | Complete retention of configuration; avoids need for haloalkynes. | acs.org |

| (Z)-Enyne | PdCl₂ / CuI | (Z)-bis-Vinylic Telluride + Terminal Alkyne | High stereospecificity; mild, room temperature conditions. | thieme-connect.com |

| (E)-Enyne | PdCl₂ / CuI | (E)-Vinylic Telluride + Terminal Alkyne | Good yields; general and efficient protocol. | rsc.orgnih.gov |

Regioselectivity in Metal-Catalyzed Alkyne Couplings

When two different unsymmetrical alkynes are coupled, or when a single unsymmetrical alkyne is dimerized, multiple regioisomers can be formed (e.g., "head-to-head" vs. "head-to-tail"). The choice of metal catalyst and ligands is crucial for controlling this regioselectivity. nih.gov

Rhodium-Catalyzed Couplings: Rhodium catalysts are often used in alkyne cyclotrimerization reactions, and the principles extend to dimerizations. acs.org In the coupling of two alkynes, the reaction proceeds through a rhodacyclopentadiene intermediate. The way the two alkynes couple on the metal center (e.g., head-to-head vs. head-to-tail) determines the structure of this intermediate and, consequently, the final product. The electronic character of the alkyne substituents and the steric properties of the ligands on the rhodium center govern the preferred coupling pathway. acs.orgresearchgate.net For instance, in hydroacylation reactions, the choice of diphosphine ligand can switch the regioselectivity between linear and branched products. researchgate.net

Palladium-Catalyzed Couplings: Palladium catalysis is exceptionally versatile for enyne synthesis. The regioselectivity is highly dependent on the ligand environment around the palladium center. organic-chemistry.orgnih.govchemrxiv.org For example, in the hydroborylation of alkynes, using a trialkylphosphine ligand with a palladium catalyst leads to α-vinylboronates, while switching the ligand to an N-heterocyclic carbene (NHC) favors the formation of the β-regioisomer. acs.org This ligand-based control allows for the selective synthesis of different constitutional isomers from the same starting materials. In the context of forming 1-nonen-4-yne via a coupling strategy, selecting the appropriate palladium-ligand combination would be essential to ensure the desired connectivity, preventing the formation of isomeric side products. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Class |

|---|---|---|

| 1-Nonen-4-yne | C₉H₁₄ | Enyne |

| 1-Nonene | C₉H₁₈ | Alkene |

| 4,5-Dibromononane | C₉H₁₈Br₂ | Dihaloalkane |

| Sodium amide | NaNH₂ | Inorganic Base |

| Potassium tert-butoxide | C₄H₉KO | Organic Base |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Solvent |

| 1-Bromo-1-nonene | C₉H₁₇Br | Vinylic Halide |

| 1-Nonyne | C₉H₁₆ | Alkyne |

| But-1-ynylmagnesium bromide | C₄H₅BrMg | Grignard Reagent |

| 1-Bromo-2-pentene | C₅H₉Br | Alkenyl Halide |

| 1-Butyne | C₄H₆ | Alkyne |

| Ethylmagnesium bromide | C₂H₅BrMg | Grignard Reagent |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent |

| Ethyl diazoacetate | C₄H₆N₂O₂ | Diazo Compound |

| Dirhodium tetraacetate | C₈H₁₂O₈Rh₂ | Catalyst |

| (Z,Z)-Divinylic telluride | Variable | Organotellurium Compound |

| Ni(dppe)Cl₂ | C₂₆H₂₄Cl₂NiP₂ | Catalyst |

| Copper(I) iodide | CuI | Catalyst |

| Pyrrolidine | C₄H₉N | Solvent/Base |

| (E)-Vinylic telluride | Variable | Organotellurium Compound |

| Triethylamine | C₆H₁₅N | Base |

| (E)-1-Iodo-2-arylselenoethylene | Variable | Organoselenium Compound |

| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | Catalyst |

| N-heterocyclic carbene (NHC) | Variable | Ligand |

| α-Vinylboronate | Variable | Organoboron Compound |

Elucidation of Reaction Mechanisms and Transformations Involving 1 Nonen 4 Yne Derivatives

Enyne Metathesis Reactions

Enyne metathesis is a powerful, atom-economical reaction that reorganizes the bonds of an enyne to form a conjugated 1,3-diene. acs.org This transformation can proceed through either an intramolecular or intermolecular pathway, offering synthetic routes to a diverse range of cyclic and acyclic molecules. chim.itbeilstein-journals.org The thermodynamic stability of the resulting conjugated diene system is a major driving force for this reaction. acs.org

Intramolecular ring-closing enyne metathesis (RCEYM) is a widely utilized strategy for the synthesis of cyclic compounds containing a 1,3-diene moiety. rsc.org This reaction has proven particularly valuable for constructing five- and six-membered carbo- and heterocycles from appropriately substituted 1,6- and 1,7-enynes, respectively. illinois.edunih.gov

Ruthenium-based catalysts, especially the well-defined Grubbs-type catalysts, have become the reagents of choice for mediating enyne metathesis reactions. organic-chemistry.org These catalysts are known for their tolerance to a wide variety of functional groups and their compatibility with diverse reaction conditions. wikipedia.org The first-generation Grubbs catalyst, as well as the more active second- and third-generation catalysts featuring N-heterocyclic carbene (NHC) ligands, have all been successfully employed in the RCEYM of enyne substrates. nih.govwikipedia.org For instance, the treatment of a 1,6-enyne with a catalytic amount of a Grubbs catalyst can efficiently yield the corresponding five-membered ring with a conjugated diene system. illinois.edu The reaction is initiated by the formation of a ruthenium carbene complex with the substrate, which then proceeds through a series of cycloaddition and cycloreversion steps to afford the final product and regenerate the active catalyst. organic-chemistry.org

Two primary mechanistic pathways are proposed for RCEYM reactions catalyzed by ruthenium carbenes: the "yne-then-ene" and the "ene-then-yne" pathways. illinois.eduwikipedia.org

In the "yne-then-ene" pathway , the ruthenium carbene catalyst initially reacts with the alkyne moiety of the enyne substrate. nih.govwikipedia.org This forms a ruthenacyclobutene intermediate, which then undergoes a ring-opening to generate a new ruthenium vinylcarbene. wikipedia.org This intermediate subsequently participates in an intramolecular [2+2] cycloaddition with the tethered alkene, forming a ruthenacyclobutane. A final cycloreversion step releases the cyclic 1,3-diene product and regenerates a ruthenium carbene, which can continue the catalytic cycle. illinois.edunih.gov

Conversely, the "ene-then-yne" pathway begins with the reaction of the ruthenium carbene with the alkene portion of the enyne. illinois.eduuwindsor.ca This generates a new ruthenium alkylidene intermediate. uwindsor.ca Intramolecular coordination and cycloaddition with the alkyne moiety lead to a bicyclic ruthenacyclobutene intermediate. illinois.edu This intermediate then collapses to form a vinylcarbene, which, upon reaction with another molecule of the starting enyne, releases the product and propagates the catalytic cycle. illinois.edu While initial evidence suggested the "yne-then-ene" pathway was predominant, further studies, including NMR experiments and DFT calculations, have provided support for the "ene-then-yne" mechanism, particularly with Grubbs-type catalysts. illinois.edunih.govacs.org The operative pathway can be influenced by factors such as the substitution pattern of the enyne and the specific catalyst used. thieme-connect.de

Intermolecular enyne cross-metathesis (EYCM) involves the reaction of a separate alkene and alkyne to generate a new 1,3-diene. beilstein-journals.org This reaction has been effectively used to create complex diene structures that can serve as precursors for further transformations, such as Diels-Alder reactions. chim.it A notable application is the cross-metathesis between an alkyne and ethylene (B1197577), which provides a direct route to terminal 1,3-dienes. nih.gov The mechanism of EYCM is similar to RCEYM, involving the formation of metallacyclobutene and metallacyclobutane intermediates. beilstein-journals.org However, controlling the selectivity can be more challenging in the intermolecular version due to competing side reactions like alkene self-metathesis. thieme-connect.de The development of highly active and selective catalysts, such as second-generation Grubbs catalysts, has expanded the scope and utility of EYCM. organic-chemistry.org

The steric and electronic properties of the enyne substrate play a crucial role in determining the outcome of metathesis reactions. For instance, in RCEYM, the substitution pattern on both the alkene and alkyne can influence the regioselectivity, dictating whether the reaction proceeds via an exo or endo cyclization pathway. chim.it Generally, for the formation of smaller rings (5- to 10-membered), the exo product is favored. thieme-connect.de However, for larger rings (12-membered and up), the endo product often becomes the dominant isomer. thieme-connect.de

Electron-donating groups on the alkyne have been shown to increase the reaction rate and yield in some RCEYM reactions. illinois.edu For example, an enyne with a methyl-substituted alkyne cyclized significantly faster and in higher yield than its terminal alkyne counterpart when using a first-generation Grubbs catalyst. illinois.edu The steric hindrance around the double and triple bonds also affects which pathway ("ene-then-yne" or "yne-then-ene") is preferred. thieme-connect.de For instance, sterically hindered double bonds can favor the "yne-first" mechanism, potentially leading to different product distributions. uwindsor.cathieme-connect.de In cases of enynes with a 1,1-disubstituted olefin and an internal alkyne, a mixture of exo and endo products can be obtained, highlighting the subtle interplay of steric effects. uwindsor.ca

Table 1: Effect of Alkyne Substitution on RCEYM This table illustrates how the electronic nature of the alkyne substituent can impact the efficiency of ring-closing enyne metathesis.

| Entry | Substrate (Enyne) | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | TsN(CH₂CH=CH₂)CH₂C≡CH | Grubbs I | 1-Tosyl-2,5-dihydro-1H-pyrrole | 36 | illinois.edu |

| 2 | TsN(CH₂CH=CH₂)CH₂C≡CMe | Grubbs I | 1-Tosyl-3-methyl-2,5-dihydro-1H-pyrrole | 91 | illinois.edu |

Intramolecular Ring-Closing Enyne Metathesis (RCEYM)

Catalytic Cyclization and Cycloisomerization Reactions

Beyond metathesis, 1-nonen-4-yne and its analogs can undergo various other catalytic cyclization and cycloisomerization reactions, often mediated by transition metals other than ruthenium. nih.govwikipedia.org These reactions proceed through mechanisms distinct from metathesis and provide access to a different array of cyclic structures.

For example, gold and platinum catalysts are known to promote the cycloisomerization of enynes. wikipedia.orgnih.gov The mechanism often involves the electrophilic activation of the alkyne by the metal catalyst, making it susceptible to intramolecular nucleophilic attack by the alkene. wikipedia.orgacs.org This can lead to the formation of various carbocyclic and heterocyclic skeletons, depending on the substrate structure and reaction conditions. nih.gov The substitution pattern on the enyne backbone significantly influences the reaction pathway. For instance, gold-catalyzed cyclization of alk-4-yn-1-ones can lead to either substituted furans (via 5-exo-dig cyclization) or 4H-pyrans (via 6-endo-dig cyclization), depending on the substitution at the C-3 position. nih.gov

Other transition metals like palladium, rhodium, and iron have also been employed to catalyze unique transformations of enynes. acs.orgacs.orgresearchgate.net For example, iron-mediated intramolecular metalative cyclization of derivatives of 2-nonen-7-ynedioic acid has been reported to produce cyclized products. acs.org The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is another powerful tool for constructing cyclopentenones from enyne precursors, typically using cobalt, but also other metals. researchgate.netacs.org These diverse catalytic systems underscore the rich reactivity of the enyne motif present in 1-nonen-4-yne derivatives, enabling the synthesis of a wide range of complex cyclic molecules.

Gold-Catalyzed Cycloisomerizations

Gold(I) complexes are highly effective catalysts for activating the alkyne moiety in 1,n-enynes, such as 1-nonen-4-yne derivatives. acs.org This activation facilitates intramolecular reactions, leading to a variety of cycloisomerization products. The nature of the gold catalyst, often a gold(I) complex with a phosphine (B1218219) or N-heterocyclic carbene ligand, plays a crucial role in the reaction's efficiency and selectivity. acs.org

A key mechanistic feature of gold-catalyzed cycloisomerizations of 1,n-enynes is the formation of cyclopropyl (B3062369) gold(I) carbene-like intermediates. nih.gov For a 1,6-enyne, the initial coordination of the gold(I) catalyst to the alkyne (η2-alkyne complex) is followed by an intramolecular attack of the alkene. nih.gov This can occur in two ways: a 5-exo-dig cyclization to form one type of cyclopropyl gold(I) carbene or a 6-endo-dig cyclization to form another. nih.gov These intermediates are highly reactive and can be described as having significant character of a metal-stabilized homoallyl carbocation. nih.gov The reaction of electron-rich arenes and heteroarenes with 1,6-enynes, catalyzed by gold(I), can lead to different products depending on whether the intermediate cyclopropyl gold carbene reacts at the cyclopropane (B1198618) ring or the carbene carbon. rsc.org

The cyclopropyl gold(I) carbene intermediates are pivotal in the skeletal rearrangements of 1,n-enynes, which involve the cleavage of at least one carbon-carbon bond and lead to significant structural diversity. nih.gov For 1,6-enynes, the bicyclic gold(I) carbene can undergo a single-cleavage rearrangement to form either exo-type or endo-type 1,3-dienes. nih.gov Alternatively, a double-cleavage rearrangement can occur, leading to a new gold(I) carbene intermediate that can then form different 1,3-diene products. nih.gov The selectivity between these pathways is influenced by factors such as the substitution pattern on the double bond and the nature of the tether connecting the ene and yne moieties. nih.gov

Indium(III)-Catalyzed Cascade Cyclizations

Indium(III) salts, particularly indium(III) iodide (InI3), have emerged as effective catalysts for cascade cycloisomerization reactions of 1,5-enynes bearing pendant aryl nucleophiles. acs.orgnih.gov These reactions proceed under mild conditions, typically using 5 mol% of the catalyst. nih.gov The proposed mechanism involves the electrophilic activation of the alkyne by the indium(III) catalyst, which initiates a cascade cyclization. acs.org This process is highly regioselective, favoring a 6-endo-dig cyclization, and can be stereospecific, often proceeding with retention of the alkene configuration. acs.orgnih.gov The initial cyclization is followed by a C-C hydroarylation or C-O phenoxycyclization, leading to the formation of various tricyclic frameworks. nih.gov

A notable aspect of this methodology is its versatility, allowing for the use of 1,5-enynes with substitutions at both the alkyne and alkene positions, as well as various aryl nucleophiles. acs.org This has enabled the efficient synthesis of a diverse range of polycyclic heterocycles, including benzo[b]chromenes, phenanthridines, and xanthenes, with high atom economy. nih.gov

Pauson-Khand Reactions with Enyne Substrates

The Pauson-Khand reaction is a powerful transformation that constructs cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by cobalt carbonyl complexes. uwindsor.canih.gov It is formally a [2+2+1] cycloaddition. nih.gov The generally accepted mechanism for the stoichiometric reaction begins with the formation of a hexacarbonylcobalt(0)-alkyne complex. uwindsor.ca Loss of a CO ligand creates a vacant coordination site, allowing the alkene to coordinate and then insert into a cobalt-carbon bond, forming a cobaltacycle. uwindsor.ca This step is considered rate-determining and dictates the stereochemical and regiochemical outcome of the reaction. uwindsor.ca Subsequent insertion of carbon monoxide and reductive elimination yield the final cyclopentenone product. uwindsor.ca While originally a stoichiometric process, catalytic versions of the Pauson-Khand reaction have been developed using various transition metals. uwindsor.ca

The following table summarizes the key steps in the Pauson-Khand reaction mechanism:

| Step | Description |

| 1. Complex Formation | The alkyne reacts with dicobalt octacarbonyl to form a stable hexacarbonylcobalt(0)-alkyne complex. |

| 2. CO Dissociation | A carbon monoxide ligand dissociates from the cobalt center, creating a vacant coordination site. |

| 3. Alkene Coordination & Insertion | The alkene coordinates to the cobalt and inserts into a cobalt-carbon bond, forming a metallacyclopentene intermediate (cobaltacycle). This is the rate-determining step. |

| 4. CO Insertion | A molecule of carbon monoxide inserts into a cobalt-carbon bond of the cobaltacycle. |

| 5. Reductive Elimination | The final cyclopentenone product is formed through reductive elimination from the cobalt complex. |

This table provides a simplified overview of the generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction.

Ruthenium-Catalyzed Cyclopropanation of Enynes

Ruthenium catalysts have been shown to mediate novel cyclizations of enynes. nih.gov A common intermediate in these reactions is a ruthenacyclopentene, formed from the enyne and a ruthenium complex like Cp*RuCl(cod). nih.gov The subsequent reaction pathway is controlled by the substituent on the alkyne. nih.gov For instance, when an acyl group is present on the alkyne, the carbonyl oxygen can coordinate to the ruthenium center of the ruthenacyclopentene intermediate. This leads to the formation of a ruthenium carbene complex, which can then react with an external olefin, such as ethylene, to produce a cyclic compound featuring a cyclopropane ring. nih.gov In a different pathway, ruthenium complexes can catalyze the hydrative cyclization of 1,5-enynes to form cyclopentanone (B42830) derivatives. organic-chemistry.org This reaction is proposed to proceed through the formation of a ruthenium vinylidene, followed by anti-Markovnikov hydration and an intramolecular Michael addition. organic-chemistry.org

Divergent Cyclization Protocols in Enyne Chemistry

The reactivity of enynes can be directed towards different cyclization pathways, leading to a variety of products. This divergent reactivity can often be controlled by the choice of catalyst or reaction conditions. For example, gold(I)-catalyzed reactions of 1,n-enyne esters can be controlled by the ligand to favor the activation of the alkene over the allene (B1206475) intermediate that is formed after an initial rearrangement. rsc.org This specific activation leads to substituted bicyclic dihydronaphthalene compounds. rsc.org

In another example of divergent pathways, the gold-catalyzed cyclization of alk-4-yn-1-ones can yield different oxygen heterocycles depending on the substitution pattern and the solvent. nih.gov Substrates with a single substituent at the C-3 position undergo a 5-exo-dig cycloisomerization to form substituted furans. nih.gov In contrast, substrates with two substituents at C-3 favor a 6-endo-dig cyclization, leading to 4H-pyrans. nih.gov Furthermore, in the presence of an alcoholic solvent, a tandem nucleophilic addition/cycloisomerization can occur, forming alkylidene-substituted tetrahydrofuranyl ethers. nih.gov

The following table highlights examples of divergent cyclizations of enyne derivatives:

| Enyne Substrate | Catalyst/Conditions | Product Type |

| 1,n-Enyne Esters | Ligand-controlled Gold(I) | Bicyclic Dihydronaphthalenes rsc.org |

| Alk-4-yn-1-one (C-3 monosubstituted) | Gold(I) | Substituted Furans nih.gov |

| Alk-4-yn-1-one (C-3 disubstituted) | Gold(I) | 4H-Pyrans nih.gov |

| Alk-4-yn-1-one | Gold(I) / Alcoholic Solvent | Alkylidene-substituted Tetrahydrofuranyl Ethers nih.gov |

This table illustrates how varying the substrate and reaction conditions can lead to divergent outcomes in the cyclization of enynes.

Other Advanced Catalytic Transformations

Derivatives of 1-nonen-4-yne, as part of the broader class of enyne compounds, are versatile substrates for a variety of advanced catalytic transformations. These reactions leverage the dual reactivity of the alkene and alkyne functionalities, often in the presence of transition metal catalysts, to construct complex molecular architectures. The following sections detail specific catalytic transformations, including hydrovinylation, annulation, nucleophilic addition, and selective hydrogenation, that underscore the synthetic utility of the enyne motif.

Hydrovinylation Reactions

Hydrovinylation is a formal process involving the addition of a vinyl group and a hydrogen atom across a double or triple bond. In the context of enyne systems, this transformation can be strategically employed to synthesize conjugated polyenes. Ruthenium-catalyzed hydrovinylation has been shown to be an effective method for this purpose. chemistryviews.org

Initially developed for internal alkynes to produce 1,3-dienes, the methodology has been extended to terminal enynes. chemistryviews.org A significant challenge in these reactions is the competitive homocoupling of the alkyne starting materials. chemistryviews.org However, careful control of reaction conditions, such as using an excess of the acrylate (B77674) coupling partner and employing microwave irradiation, can suppress this unwanted side reaction and favor the desired hydrovinylation product. chemistryviews.orgresearchgate.net This approach facilitates the formation of highly functionalized 1,3,5-trienes from enyne substrates in good yields and with good stereoselectivity. chemistryviews.org

Tandem reactions that combine enyne metathesis with hydrovinylation have also been developed. In one such example, a ruthenium catalyst first promotes a ring-closing enyne metathesis (RCEYM) under an ethylene atmosphere. The resulting ruthenacarbene intermediate then participates in a 1,4-hydrovinylation reaction, leading to the selective formation of vinyl-substituted cyclic products. chim.it

Table 1: Examples of Catalytic Hydrovinylation of Enyne Derivatives

| Enyne Substrate | Catalyst / Reagents | Coupling Partner | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Terminal Enyne | Ruthenium Catalyst | Methyl Acrylate | 1,3,5-Triene | Good | chemistryviews.orgresearchgate.net |

Annulation Reactions

Annulation reactions involving enynes are powerful strategies for the construction of cyclic and polycyclic frameworks. These transformations typically proceed via cascade mechanisms initiated by the activation of the enyne by a metal catalyst.

A variety of catalytic systems have been developed to effect the annulation of 1,6-enynes. For instance, a copper(II)-catalyzed annulation–cyanotrifluoromethylation has been established using Togni's reagent as both a radical initiator and a CF₃ source. frontiersin.org This process allows for the direct synthesis of trifluoromethylated 1-indanones featuring an all-carbon quaternary center. frontiersin.org Another approach involves a CO₂-facilitated radical sequential (3 + 2) annulation of 1,6-enynes, which proceeds under the dual influence of a sulfinate and a photocatalyst to build benzo-fused tricyclic systems like tetrahydrofluorenes. rsc.org

Rhodium catalysis has also been extensively used in enyne annulations. In one notable example, 1,3-enynes containing allylic hydrogens can unexpectedly function as one-carbon annulation partners in rhodium(III)-catalyzed oxidative annulations. nih.govscispace.com This transformation is proposed to occur through a rare 1,4-migration of the Rh(III) species, leading to the formation of diverse heterocyclic products such as benzopyrans and isoindolinones. nih.govscispace.comnih.gov

Palladium catalysts are also effective for annulation reactions. A Pd(II/IV) catalytic cycle can convert enynes into cyclopropyl ketones under oxidative conditions. organic-chemistry.org This process is highly stereospecific and proceeds with a net inversion of geometry relative to the starting olefin. organic-chemistry.org In a different transformation, palladium complexes catalyze the annulation of β-chloro-α,β-unsaturated esters with internal alkynes to yield 2H-pyran-2-ones. rsc.org

Table 2: Selected Catalytic Annulation Reactions of Enyne Derivatives

| Enyne Type | Catalytic System | Reagents | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| 1,6-Enyne | Cu(OTf)₂ / 1,10-phenanthroline | Togni's Reagent, TMSCN | Trifluoromethylated 1-Indanone | Radical-induced three-component cascade | frontiersin.org |

| 1,6-Enyne | Sulfinate / Photocatalyst | CO₂ | Tetrahydrofluorene | Radical (3+2) dearomatization/rearomatization | rsc.org |

| 1,3-Enyne | Rhodium(III) Catalyst | Aromatic Substrate (e.g., 2-phenylphenol) | Benzopyran | 1,4-Rhodium migration | scispace.comnih.gov |

| Enyne | Pd(OAc)₂ | PhI(OAc)₂ | Cyclopropyl Ketone | Stereospecific Pd(II/IV) catalysis | organic-chemistry.org |

Nucleophilic Addition Reactions to Enyne Systems

The electron-rich triple bond of enynes is susceptible to nucleophilic attack, particularly when activated by an electrophilic catalyst. Gold(I) complexes have emerged as exceptionally powerful catalysts for this purpose, activating the alkyne toward a wide range of both intermolecular and intramolecular nucleophiles. acs.org

In a typical intermolecular reaction, the gold(I) catalyst coordinates to the alkyne, increasing its electrophilicity. A nucleophile then attacks the activated alkyne complex. acs.org For 1,n-enynes, this can initiate a cascade cyclization, where the initial nucleophilic addition is followed by the alkene moiety acting as a secondary nucleophile. acs.orgrsc.org For instance, the reaction of a 1,6-enyne with indole (B1671886) in the presence of a gold(I) catalyst can lead to adducts resulting from nucleophilic attack at different positions of a cyclopropyl gold(I) carbene intermediate. rsc.org

The choice of ligand on the gold catalyst can influence the reaction pathway. A strongly donating N-heterocyclic carbene (NHC) ligand, for example, enhances the carbene-like character of the reaction intermediate, directing the nucleophilic attack to the carbene carbon. rsc.org Besides carbon nucleophiles like indoles, other nucleophiles such as methanol (B129727) can also participate in these reactions, leading to stereospecific formation of addition products. rsc.org The hydroalkynylation, or the net addition of a terminal alkyne to another alkyne unit, represents another form of nucleophilic addition. nih.gov A cooperative catalytic system using Pd(0), a Lewis acid, and a copper salt has been developed for the trans-hydroalkynylation of internal 1,3-enynes. nih.gov

Table 3: Examples of Nucleophilic Addition to Enyne Systems

| Enyne Substrate | Catalyst / Co-catalyst | Nucleophile | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| 1,6-Enyne | [IPrAu(NCPh)]SbF₆ | Indole | Indole Adduct | Nucleophilic attack on a gold carbene intermediate | rsc.org |

| 1,6-Enyne | Gold(I) Catalyst | Methanol | Methoxy-functionalized cyclic product | anti-attack on a cyclopropane-type intermediate | rsc.org |

Hydrogenation of Unsaturated Bonds in Enynes

The selective hydrogenation of enynes presents a significant synthetic challenge due to the presence of two different unsaturated functionalities (C=C and C≡C) that can be reduced. Achieving high chemoselectivity—the reduction of one functional group while leaving the other intact—is paramount.

Various catalytic systems have been devised to control the outcome of enyne hydrogenation. A classic method for the semi-hydrogenation of an alkyne to a cis-alkene is the use of a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead). acs.orgvaia.com This heterogeneous catalyst allows for the selective reduction of the triple bond in conjugated enynes without affecting the double bond. acs.org An interlamellar montmorillonite-diphenylphosphinepalladium(II) complex has also been reported to be effective for the stereoselective semi-hydrogenation of alkynes and conjugated enynes to cis-alkenes with high selectivity (>85%). acs.org

Conversely, preserving the versatile alkyne group while selectively hydrogenating the alkene is also a valuable transformation. This has been achieved with high chemo- and enantioselectivity using cobalt-based catalysts. sci-hub.se It is proposed that cobalt, having a smaller atomic radius and lower electron transport capacity than rhodium, can selectively activate the alkenyl group (potentially via chelation with a nearby directing group) while having a lower affinity for activating the alkynyl group. sci-hub.se Other earth-abundant metal catalysts, such as those based on iron, have also been developed for the Z-selective semi-hydrogenation of enynes. organic-chemistry.org

Table 4: Catalytic Systems for Selective Hydrogenation of Enynes

| Catalyst System | Substrate Type | Selectivity | Product | Reference |

|---|---|---|---|---|

| Cobalt Complex / Zn | Conjugated Enynes (with directing group) | Chemoselective for C=C bond | Chiral Propargylamines | sci-hub.se |

| Montmorillonite-PPh₂PdCl₂ | Conjugated Enynes | Stereoselective for C≡C to cis-C=C | cis-Dienes | acs.org |

| Lindlar Catalyst (Pd/CaCO₃/Pb) | Enynes | Semi-hydrogenation of C≡C to cis-C=C | cis-Dienes | acs.orgvaia.com |

| Cationic Iron Complex | 1,3-Enynes | Semi-hydrogenation of C≡C to cis-C=C | cis-Dienes | organic-chemistry.org |

Applications of 1 Nonen 4 Yne and Enyne Scaffolds in Complex Molecule Synthesis

Synthesis of Carbocyclic Frameworks

The dual reactivity of enynes is particularly well-suited for the construction of carbocyclic systems through various metal-catalyzed cyclization reactions. These transformations often proceed with high efficiency and stereoselectivity, providing access to complex ring systems from relatively simple acyclic precursors.

Construction of Cyclopentene and Cyclopentanone (B42830) Derivatives

The synthesis of five-membered rings, such as cyclopentenes and cyclopentanones, represents a significant application of enyne chemistry. A prominent method for achieving this is the Pauson-Khand reaction, a cobalt-catalyzed [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. While specific examples using 1-nonen-4-yne are not detailed in the provided results, the general utility of this reaction for enyne cyclization is well-established. organic-chemistry.org Commercially available cobalt complexes, such as Co2(CO)8 and Co4(CO)12, are effective catalysts for this transformation. organic-chemistry.org More recently, titanocene-catalyzed cyclocarbonylation of enynes has emerged as an alternative, offering a powerful method for constructing bicyclic cyclopentenones. acs.org This titanocene-based system has been shown to be compatible with a range of functional groups, including ethers, amines, esters, nitriles, and ketones. acs.org

Another approach to cyclopentanone derivatives involves the ruthenium-catalyzed hydrative cyclization of 1,5-enynes that bear a terminal alkyne and a Michael acceptor. organic-chemistry.org Gold-catalyzed reactions have also proven effective. For instance, gold(I)-catalyzed oxidative rearrangement of propargyl alcohols can yield 1,3-diketones, which can be precursors to cyclopentenones. organic-chemistry.org Furthermore, gold-catalyzed cycloisomerization of 1,3-enyne esters provides a pathway to functionalized cyclopentenones. researchgate.net

| Catalyst System | Reactant Type | Product | Reference |

| Co2(CO)8, Co4(CO)12 | Enyne, CO | Cyclopentenone | organic-chemistry.org |

| Cp2Ti(CO)2 | Enyne, CO | Cyclopentenone | acs.org |

| Ruthenium catalyst | 1,5-Enyne with Michael acceptor | Cyclopentanone derivative | organic-chemistry.org |

| Gold(I) catalyst | Propargyl alcohol | 1,3-Diketone | organic-chemistry.org |

| Gold(I) catalyst | 1,3-Enyne ester | Cyclopentenone derivative | researchgate.net |

Formation of Bicyclic Systems

The intramolecular reactions of enynes are particularly powerful for the stereoselective synthesis of bicyclic frameworks. Gold- and platinum-catalyzed cyclizations of 1,5-enynes, for example, can lead to the formation of bicyclo[3.1.0]hexanes. acs.org These reactions are often stereospecific, with the geometry of the starting alkene dictating the stereochemistry of the product. acs.org In some cases, these cyclizations can be accompanied by ring-expansion to form tricyclic derivatives. acs.org

Gold-catalyzed cyclization/hydroboration of 1,6-enynes provides a direct, atom-economical route to bicyclo[3.1.0]hexane boranes. acs.orgnih.gov This reaction proceeds through a 5-exo-dig cyclization to form a cyclopropyl (B3062369) gold carbene intermediate. acs.org Radical cascade reactions also offer a pathway to bicyclic systems. For instance, a cobalt(II)-based catalytic system can be used for the asymmetric radical bicyclization of 1,6-enynes with diazo compounds to produce cyclopropane-fused tetrahydrofurans. nih.gov Similarly, radical cascade reactions triggered by silyl (B83357) radicals can form bicyclodihydrosiloles from enyne compounds. beilstein-journals.org

A tandem allylation/enyne cycloisomerization reaction catalyzed by gold has been developed to construct densely functionalized 3-oxa-bicyclo[4.1.0]hept-4-ene derivatives from the intermolecular reaction of allylic acetates with propargylic alcohols. acs.org Furthermore, photoredox-catalyzed radical cascade annulations of 1,6-enynes have been shown to produce diverse cyclopropane-fused bicyclic compounds. nih.gov

| Reaction Type | Catalyst/Reagent | Substrate | Product | Reference |

| Cycloisomerization | Gold or Platinum catalyst | 1,5-Enyne | Bicyclo[3.1.0]hexane | acs.org |

| Cyclization/Hydroboration | Gold catalyst | 1,6-Enyne | Bicyclo[3.1.0]hexane borane | acs.orgnih.gov |

| Asymmetric Radical Bicyclization | Cobalt(II) catalyst | 1,6-Enyne, Diazo compound | Cyclopropane-fused tetrahydrofuran (B95107) | nih.gov |

| Radical Cascade Reaction | Tris(trimethylsilyl)silane | Enyne compound | Bicyclodihydrosilole | beilstein-journals.org |

| Allylation/Enyne Cycloisomerization | Gold catalyst | Allylic acetate (B1210297), Propargylic alcohol | 3-Oxa-bicyclo[4.1.0]hept-4-ene derivative | acs.org |

| Photoredox Radical Cascade | Organophotocatalyst | 1,6-Enyne | Cyclopropane-fused bicyclic compound | nih.gov |

Synthesis of Heterocyclic Architectures

The versatility of enynes extends to the synthesis of a wide variety of heterocyclic compounds, which are ubiquitous in pharmaceuticals and natural products. mdpi.com Different catalytic systems can be employed to control the cyclization pathway, leading to a diverse range of nitrogen- and oxygen-containing heterocycles.

Enyne Metathesis Routes to Heterocycles (e.g., Pyrrolines, Pyrroles, Furans)

Enyne metathesis, particularly the ring-closing enyne metathesis (RCEYM) catalyzed by ruthenium complexes like the Grubbs catalyst, is a powerful tool for synthesizing heterocycles. chim.it This method has been widely used to produce nitrogen and oxygen heterocycles such as pyrrolines, tetrahydropyridines, and pyrans in high yields from appropriately substituted amines or ethers. chim.it For instance, a series of 3-pyrrolines can be synthesized from enyne substrates using a ruthenium catalyst. chim.it The efficiency of the reaction can be influenced by the substitution pattern of the alkyne. chim.it

The synthesis of pyrroles can be achieved through a one-pot tandem enyne cross-metathesis–cyclization reaction of propargylamines with ethyl vinyl ether, providing a facile route to 1,2,3-substituted pyrroles. acs.orgacs.org This microwave-assisted protocol is rapid and procedurally simple. acs.orgacs.org Halogenated trifluoromethylated pyrroles can also be synthesized via a sequential intermolecular hydroamination and N-halosuccinimide-mediated oxidative cyclization of 2-trifluoromethyl-1,3-enynes. beilstein-journals.org

Furans can also be synthesized using enyne metathesis-based strategies. An efficient method for preparing 2,3- and 2,3,4-substituted furans involves an enyne-RCM/Diels-Alder reaction sequence. acs.org Furthermore, a gold-catalyzed annulation of (E)-1-aryloxy-1-en-3-ynes provides a route to 2,4-disubstituted furans under mild conditions. rsc.org

| Heterocycle | Method | Catalyst | Key Reactants | Reference |

| Pyrrolines | Ring-Closing Enyne Metathesis (RCEYM) | Ruthenium catalyst | Enyne substrates | chim.it |

| Pyrroles | Enyne Cross-Metathesis–Cyclization | Ruthenium catalyst | Propargylamines, Ethyl vinyl ether | acs.orgacs.org |

| Halogenated Pyrroles | Hydroamination/Oxidative Cyclization | Silver catalyst/NXS | 2-Trifluoromethyl-1,3-enynes, Amines | beilstein-journals.org |

| Furans | Enyne-RCM/Diels-Alder | Not specified | Acyclic enynes | acs.org |

| Disubstituted Furans | Annulation | Gold/Silver catalyst | (E)-1-Aryloxy-1-en-3-ynes | rsc.org |

Gold-Catalyzed Routes to Oxygen and Nitrogen Heterocycles

Gold catalysts are particularly effective in promoting the cyclization of enynes to form a variety of heterocyclic structures due to their strong affinity for alkynes. acs.orgnih.gov Gold(I)-catalyzed cycloisomerization reactions of enynes are a powerful method for constructing both carbocyclic and heterocyclic compounds. acs.org

The intramolecular addition of oxygen nucleophiles to alkynes, catalyzed by gold(I), is a widely studied method for synthesizing oxygen-containing heterocycles. nih.gov For example, gold(I)-catalyzed cyclization of alkynediols can lead to the formation of furans. nih.gov The substitution pattern on the enyne substrate can influence the reaction outcome, leading to different oxygen heterocycles such as furans or 4H-pyrans from the cyclization of alk-4-yn-1-ones. beilstein-journals.org A gold-catalyzed cascade cyclization of O-tethered 1,7-enynes bearing a cyclopropane (B1198618) moiety has been used to construct multisubstituted furans. thieme-connect.com Furthermore, a tandem allylation/enyne cycloisomerization reaction catalyzed by gold can produce densely functionalized oxygen heterocycles. acs.orgnih.gov

Gold catalysis also facilitates the synthesis of nitrogen heterocycles. For example, gold-catalyzed cycloisomerization of enynes containing an indole (B1671886) scaffold can lead to the formation of eight-membered ring indoziline derivatives. frontiersin.org

Indium-Catalyzed Synthesis of Tricyclic Heterocycles

Indium catalysts have emerged as effective promoters for the cyclization of enynes. mdpi.com Indium(III) salts, being relatively inexpensive Lewis acids, have garnered significant attention in organic synthesis. mdpi.com

Indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes bearing pendant aryl nucleophiles provides a stereoselective route to various tricyclic heterocycles, including benzo[b]chromenes, phenanthridines, and xanthenes. figshare.comacs.org This reaction proceeds under mild conditions with low catalyst loading and is believed to occur via a biomimetic-like cascade cation-olefin cyclization followed by a hydroarylation or phenoxycyclization. figshare.comacs.org The process is often stereospecific, with the configuration of the starting alkene being retained in the tricyclic product. acs.org Computational studies suggest a stepwise mechanism involving the formation of a nonclassical carbocation intermediate. figshare.comacs.org This methodology has been shown to be applicable to both terminal and internal alkynes, as well as to the synthesis of spiroheterocyclic compounds. acs.org

| Catalyst | Reactant Type | Product Type | Key Features | Reference |

| Indium(III) iodide | 1,5-Enyne with pendant aryl nucleophile | Tricyclic heterocycles (benzo[b]chromenes, phenanthridines, xanthenes) | Stereoselective, mild conditions, cascade reaction | figshare.comacs.org |

| Indium(III) chloride | 1,6-Cyclohexenylalkynes | Functionalized bicyclo[3.2.1]oct-2-ene and bicyclo[3.3.1]nonadiene | Atom-economical, influenced by alkyne substitution | mdpi.comresearchgate.net |

Contribution to Total Synthesis of Natural Products and Bioactive Analogs

The unique structural and reactive properties of the enyne motif, as exemplified by compounds like 1-nonen-4-yne, have positioned it as a powerful tool in the complex art of total synthesis. Organic chemists frequently harness the dual reactivity of the alkene and alkyne functionalities within a single molecule to construct intricate molecular architectures that form the backbone of many natural products and their bioactive analogs. researchgate.netsci-hub.se These strategies often involve metal-catalyzed transformations that can build cyclic and polycyclic systems with high efficiency and stereocontrol. rsc.orgresearchgate.net

Strategic Incorporation of Enyne Cycloisomerization

Enyne cycloisomerization has emerged as a robust and elegant strategy for the construction of carbo- and heterocyclic rings, which are prevalent in natural products. rsc.org This method's ability to rapidly increase molecular complexity in an atom-economical fashion makes it a highly attractive key step in a synthetic sequence. researchgate.net The reaction typically employs transition metal catalysts, such as those based on palladium, rhodium, or gold, to rearrange the linear enyne scaffold into a cyclic diene. rsc.orgnih.gov

Since its initial development, metal-catalyzed enyne cycloisomerization has been ingeniously applied in the total synthesis of numerous complex natural products. researchgate.netrsc.org The choice of metal catalyst and reaction conditions allows for remarkable control over the reaction pathway, enabling access to a diverse range of ring sizes and substitution patterns. rsc.org

A notable application is in the synthesis of picrotoxane sesquiterpenes. For instance, a palladium-catalyzed enyne cycloisomerization was employed as the pivotal ring-forming step to construct the characteristic cis-fused hydrindane carbon skeleton of this family of compounds. acs.org This strategic maneuver set the stage for the first-generation total synthesis of corianin (B1206458) and formal syntheses of picrotoxinin (B1677863) and picrotin. acs.org Another powerful demonstration of this methodology is the rhodium-catalyzed asymmetric cycloisomerization of 1,6-enynes. This reaction has been used to create chiral cyclopentane (B165970) derivatives from terminal alkynes, providing a direct route to enantiopure intermediates crucial for synthesizing complex molecules like (−)-platensimycin. nih.gov

Table 1: Examples of Natural Products Synthesized Using Enyne Cycloisomerization

| Natural Product Family | Key Synthetic Strategy | Core Structure Formed | Metal Catalyst Example | Reference |

| Picrotoxane Sesquiterpenes (e.g., Corianin) | Palladium-catalyzed enyne cycloisomerization | cis-fused hydrindane | Palladium | acs.org |

| Platensimycin | Rhodium-catalyzed asymmetric enyne cycloisomerization | Chiral cyclopentane | Rhodium | nih.gov |

Tandem Reactions Involving Enyne Metathesis

Enyne metathesis is another powerful transformation that reshuffles the carbon-carbon double and triple bonds of an enyne substrate to form a conjugated 1,3-diene within a cyclic framework. uwindsor.ca This reaction, typically catalyzed by ruthenium carbene complexes like the Grubbs catalyst, has become a cornerstone of modern synthetic chemistry. nih.gov The true synthetic power of enyne metathesis is often realized when it is incorporated into tandem or domino reaction sequences, where the initial metathesis product undergoes subsequent, in-situ transformations to rapidly build molecular complexity. researchgate.net

This strategy has been successfully applied to the synthesis of a variety of natural products. For example, a tandem sequence involving relay metathesis-induced ring-closing enyne metathesis (RCM) and a metallotropic rsc.orgrsc.org-shift was the key step in the concise total syntheses of (+)-asperpentyn, (-)-harveynone, and (-)-tricholomenyn A. nih.gov This powerful reaction constructed the core cyclic alkene with an embedded 1,5-dien-3-yne moiety from an acyclic precursor. nih.gov Similarly, tandem enyne metathesis has been used to construct complex polycyclic frameworks, including steroidal skeletons, in a single step from a polyenyne precursor. nih.gov

Table 2: Tandem Enyne Metathesis in Natural Product Synthesis

| Natural Product(s) | Tandem Reaction Sequence | Catalyst | Key Intermediate Feature | Reference |

| (+)-Asperpentyn, (-)-Harveynone, (-)-Tricholomenyn A | Relay Metathesis-Induced Enyne RCM / Metallotropic rsc.orgrsc.org-Shift | Grubbs 2nd Gen. Catalyst | 1,5-Dien-3-yne | nih.gov |

| Steroidal Skeletons | Tandem Ring-Closing Enyne Metathesis | Ruthenium Carbene Complex | Fused Polycyclic System | nih.gov |

| Polycyclic Frameworks | Enyne Metathesis / Diels-Alder Cyclization | Ruthenium Carbene Complex | Polycyclic Alkene | acs.org |

Role in Materials Science and Functional Molecule Development

Beyond their utility in the synthesis of natural products, enyne scaffolds are valuable building blocks in materials science and for the development of novel functional molecules. ontosight.aiacs.org The inherent reactivity of the double and triple bonds allows for a wide range of chemical modifications, making enynes versatile precursors for polymers, optically active compounds, and other advanced materials. acs.orgbenchchem.com

Building Blocks for Polymer Synthesis

Hydrocarbons containing both double and triple bonds, such as 1-nonen-4-yne, can serve as monomers in polymerization reactions. ontosight.aicuny.edu The ability of both π-systems to participate in bond-forming reactions allows for the creation of polymers with unique structures and properties. Hyperbranched polymers, for instance, are a class of materials known for their low viscosity, high solubility, and large number of terminal functional groups, which can be prepared through processes involving multifunctional monomers. researchgate.net

A specific and innovative application of enynes in polymer science is in the synthesis of functional metathesis initiators. gutekunstlab.com Grubbs-type ruthenium initiators are workhorses in modern polymer chemistry, but the range of commercially available functional initiators is limited. Researchers have designed functional enyne molecules that react rapidly and efficiently with the third-generation Grubbs catalyst (G3). acs.org This reaction generates a custom, functional initiator in situ, which can then be used directly in polymerization. gutekunstlab.comacs.org This technology provides practical access to well-defined heterotelechelic polymers, where the polymer chains are capped with different functional groups at each end. acs.org

Precursors for Optically Active Compounds

The synthesis of optically active, or chiral, compounds is of paramount importance in the pharmaceutical industry and in the development of advanced materials. Enyne scaffolds are excellent starting points for asymmetric synthesis. benchchem.com Metal-catalyzed cycloisomerization reactions, in particular, have been developed into highly effective methods for producing chiral cyclic molecules from achiral enyne precursors. researchgate.net

By using a chiral transition metal catalyst, such as a rhodium complex with a chiral ligand, the cycloisomerization of a 1,6-enyne can proceed with high enantioselectivity. nih.gov This process transforms a linear, achiral enyne into a cyclic product containing one or more stereocenters with a high degree of stereocontrol. researchgate.netnih.gov These optically active cyclic skeletons are valuable intermediates, as they form the core structure of numerous bioactive natural products and pharmaceuticals. researchgate.net The development of these catalytic asymmetric methods provides an efficient and direct entry into enantiopure building blocks for a wide range of complex and biologically significant target molecules. nih.gov

Spectroscopic Characterization and Computational Studies of 1 Nonen 4 Yne and Enyne Systems

Spectroscopic Analysis Methods

Spectroscopic techniques are fundamental to the structural elucidation and characterization of organic molecules like 1-nonen-4-yne. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about its atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of enyne systems. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

In a typical ¹H NMR spectrum of 1-nonen-4-yne, the protons of the terminal vinyl group exhibit characteristic shifts in the olefinic region. The internal methylene (B1212753) protons adjacent to the unsaturated systems are also clearly distinguishable.

The ¹³C NMR spectrum is equally informative. The sp-hybridized carbons of the alkyne typically appear in the range of 65-90 ppm, while the sp²-hybridized carbons of the alkene are found further downfield, between 100-150 ppm. lookchem.com The specific chemical shifts are influenced by the positions of the functional groups within the carbon chain. While publicly accessible, fully assigned experimental spectra for 1-nonen-4-yne are limited, typical chemical shifts can be predicted based on established values for similar structural motifs. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Nonen-4-yne This table is generated based on typical values for the functional groups present.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (vinyl, =CH₂) | ~5.0 - 5.2 | Doublet of doublets |

| H-2 (vinyl, -CH=) | ~5.7 - 5.9 | Multiplet |

| H-3 (-CH₂-) | ~2.9 - 3.1 | Multiplet |

| H-6 (-CH₂-) | ~2.1 - 2.3 | Triplet |

| H-7, H-8 (-CH₂-) | ~1.3 - 1.5 | Multiplet |

| H-9 (-CH₃) | ~0.9 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Nonen-4-yne This table is generated based on typical values for the functional groups present.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (=CH₂) | ~115 |

| C-2 (-CH=) | ~135 |

| C-3 (-CH₂-) | ~20 |

| C-4 (-C≡) | ~80 |

| C-5 (≡C-) | ~82 |

| C-6 (-CH₂-) | ~19 |

| C-7 (-CH₂-) | ~31 |

| C-8 (-CH₂-) | ~22 |

| C-9 (-CH₃) | ~14 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of 1-nonen-4-yne, electron ionization mass spectrometry (EI-MS) would reveal a molecular ion peak corresponding to its molecular weight of 122.21 g/mol . nih.govguidechem.com

Fragmentation patterns observed in the mass spectrum provide further structural information. The fragmentation of enynes is influenced by the positions of the double and triple bonds, leading to the formation of characteristic daughter ions. Data available from the NIST Mass Spectrometry Data Center for 1-nonen-4-yne indicates prominent peaks at mass-to-charge ratios (m/z) of 79, 77, and 80, which correspond to the loss of various alkyl and alkenyl fragments. nih.gov

Table 3: Key Mass Spectrometry Data for 1-Nonen-4-yne

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ | nih.gov |

| Molecular Weight | 122.21 g/mol | nih.gov |

| Major m/z Peaks | 79, 77, 80 | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-nonen-4-yne, the IR spectrum would display characteristic absorption bands for the C=C double bond, the C≡C triple bond, and the various C-H bonds.

The key diagnostic absorptions would include a peak for the C≡C stretch, which is typically weak for internal alkynes and appears around 2100-2260 cm⁻¹. The C=C stretching vibration of the vinyl group would be observed in the 1620-1680 cm⁻¹ region. Additionally, the C-H stretching vibrations for the sp² carbons of the alkene would appear above 3000 cm⁻¹, while those for the sp³ carbons of the alkyl chain would be found just below 3000 cm⁻¹. ruc.dk A vapor phase IR spectrum for 1-nonen-4-yne is noted as being available in spectral databases. nih.gov

Table 4: Characteristic IR Absorption Frequencies for 1-Nonen-4-yne This table is generated based on typical values for the functional groups present.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| C-H (sp²) | Stretch | 3010 - 3095 |

| C-H (sp³) | Stretch | 2850 - 2960 |

| C≡C (internal) | Stretch | 2100 - 2260 (weak) |

| C=C | Stretch | 1620 - 1680 |

| =C-H | Bend | 910 - 990 |

Theoretical and Quantum Chemical Investigations

Computational chemistry provides profound insights into the behavior of molecules, complementing experimental findings. For enyne systems, theoretical studies are crucial for understanding their complex reaction mechanisms, including the energetics of reaction pathways, the structures of transient intermediates, and the nature of their electronic states.

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the reaction mechanisms of enyne systems. researchgate.net It is widely used to model the catalytic cycles of reactions such as enyne metathesis and cycloisomerization. nih.govrsc.org

DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates. For instance, in studies of Grubbs catalyst-mediated enyne metathesis, DFT has been used to compare the feasibility of different mechanistic pathways, such as the "ene-then-yne" versus the "yne-then-ene" route. nih.gov These studies have shown that for many systems, there is no clear energetic preference between the two pathways. nih.gov

Furthermore, DFT calculations can elucidate the structures of key transition states, such as the metallacyclobutane intermediates in metathesis, and explain observed selectivities. guidechem.com By modeling the complete catalytic cycle, researchers can gain a detailed understanding of steps like olefin coordination, cycloaddition, and cycloreversion, providing insights that are difficult to obtain through experimental means alone. rsc.org

The cyclization of enynes and related systems like enyne-allenes can proceed through highly reactive intermediates known as biradicals, which have two unpaired electrons. The study of these open-shell species presents a significant challenge for both experimental and theoretical chemistry.

Quantum chemical methods are essential for characterizing these transient intermediates. Specifically, the unrestricted broken spin symmetry (UBS) approach within DFT has proven effective for describing open-shell biradicals. nih.gov This computational strategy makes it possible to study the effects of substituents and heteroatoms on the stability and reactivity of these biradical intermediates. nih.gov

In processes like the Myers-Saito and Schmittel cyclizations of enyne-allenes, computational studies have been instrumental in understanding the formation of fulvene (B1219640) triplet diradicals and other biradical species. nih.gov These investigations help to rationalize product distributions and the temperature dependence of these reactions, revealing whether a reaction proceeds through a concerted or stepwise mechanism involving a distinct biradical intermediate. nih.gov The analysis of these open-shell intermediates is crucial for designing new synthetic transformations and understanding the reactivity of polyunsaturated systems. nih.gov

Computational Prediction of Stereoselectivity and Regioselectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions involving complex organic molecules like 1-nonen-4-yne. nih.govresearchgate.net Density Functional Theory (DFT) is a particularly powerful method used to investigate reaction mechanisms, allowing for the detailed analysis of transition states and intermediates that govern the selectivity of a reaction. rawdatalibrary.netrsc.org For enyne systems, these predictions are crucial for controlling the formation of specific isomers in reactions such as cyclizations, cycloadditions, and metal-catalyzed transformations. nih.govresearchgate.net

The regioselectivity in reactions of enynes is heavily influenced by a combination of electronic effects, steric hindrance, and the nature of the catalyst employed. rsc.org For instance, in gold-catalyzed cascade reactions of related 1,4-diynes, DFT calculations have shown that the initial regioselectivity is determined by the electronic properties of the reactants. rawdatalibrary.net Subsequent steps, however, can be controlled by factors like torsional strain within the transition structures. rawdatalibrary.net Similarly, in rhodium-catalyzed oxidative cyclizations with asymmetric alkynes, distortion-interaction analysis reveals that regioselectivity is primarily influenced by steric effects during the alkyne insertion step. rsc.orgulisboa.pt

The choice of catalyst and associated ligands is a key determinant of reaction outcomes. Computational studies have explored how different catalysts can alter reaction pathways and selectivities. In palladium-catalyzed reactions, the ligand can determine whether a reaction proceeds via a Markovnikov or anti-Markovnikov pathway. Gold catalysts are also frequently studied for their ability to activate the alkyne moiety in enynes, with the regioselectivity of subsequent nucleophilic attacks being a subject of detailed computational investigation. nih.gov These theoretical models help rationalize experimental observations and guide the design of new, more selective catalytic systems. nih.govnih.gov

Biradical cyclization reactions, such as the Moore (C2–C7) and the alternative C2–C6 cyclizations of enyne-ketenes, represent another area where computational predictions are vital. nih.gov DFT calculations are used to elucidate the complex mechanisms and explore the potential energy surfaces of these reactions, helping to understand why one cyclization pathway is favored over another. nih.govpku.edu.cn

Table 1: Factors Influencing Regioselectivity and Stereoselectivity in Enyne Reactions (Based on Computational Studies)

| Influencing Factor | Description | Example Application | Computational Method |

| Electronic Effects | The electron-donating or electron-withdrawing nature of substituents on the enyne backbone or reacting partner can direct bond formation to a specific site. rawdatalibrary.net | Directing nucleophilic attack in Au-catalyzed hydroarylation of diynes. rawdatalibrary.net | DFT, Natural Population Analysis (NPA) rsc.org |

| Steric Hindrance | Bulky substituents can block access to a reactive site, favoring reaction at a less sterically hindered position. rsc.org | Controlling product formation in Rh(III)-catalyzed oxidative cyclization of chalcones with internal alkynes. rsc.orgulisboa.pt | DFT, Distortion-Interaction Analysis rsc.org |

| Catalyst/Ligand | The metal center and its coordinating ligands can create a specific steric and electronic environment that dictates the reaction pathway. rawdatalibrary.netnih.gov | Ligand-controlled regiodivergence in Pd-catalyzed hydroalkynylations. | DFT, Global Reactivity Index (GRI) Analysis rawdatalibrary.net |

| Torsional/Ring Strain | The strain energy associated with forming cyclic transition states or intermediates can determine the favored product. rawdatalibrary.net | Influencing the second regioselectivity in Au-catalyzed cascade reactions. rawdatalibrary.net | DFT, Geometry Optimization |

| Geometric Distortion | The inherent distortion in highly reactive intermediates, such as arynes, can predict the site of nucleophilic attack. escholarship.orgresearchgate.net | Predicting regioselectivity of aryne trapping by nucleophiles. escholarship.orgresearchgate.net | DFT (Geometry Optimization) |

Molecular Modeling for Conformational Preferences and Intermolecular Interactions

The chemical reactivity and physical properties of a flexible molecule like 1-nonen-4-yne are intrinsically linked to its three-dimensional shape and the ensemble of conformations it can adopt. libretexts.org Molecular modeling, encompassing methods like molecular mechanics (MM) and molecular dynamics (MD) simulations, provides profound insights into these conformational preferences. google.comnih.gov